molecular formula C26H24ClNO4 B12318063 9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate

Cat. No.: B12318063
M. Wt: 449.9 g/mol
InChI Key: QAAAAHRTCFYHIE-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate is a complex organic compound that features a fluorenylmethyl group, a carbamate linkage, and a chlorinated butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl carbamate precursor. This precursor is then reacted with a chlorinated butanone derivative under controlled conditions to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate is unique due to its specific structural features, such as the chlorinated butanone moiety and the phenylmethoxy group

Properties

Molecular Formula

C26H24ClNO4

Molecular Weight

449.9 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-chloro-1-oxo-3-phenylmethoxybutan-2-yl)carbamate

InChI

InChI=1S/C26H24ClNO4/c1-17(31-15-18-9-3-2-4-10-18)24(25(27)29)28-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,30)

InChI Key

QAAAAHRTCFYHIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC4=CC=CC=C4

Origin of Product

United States

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